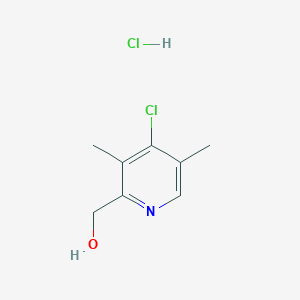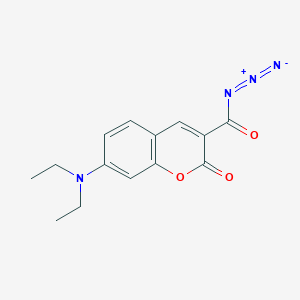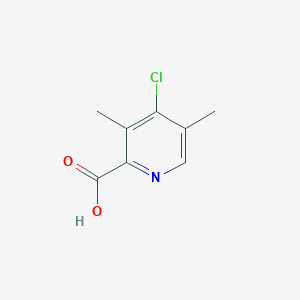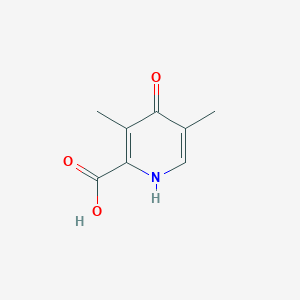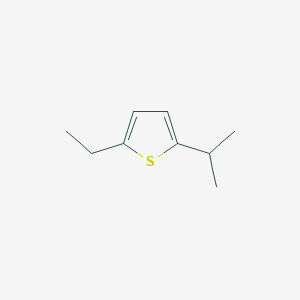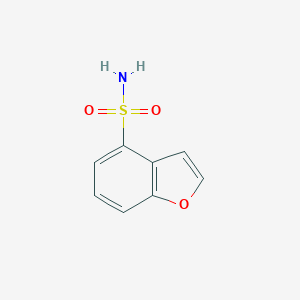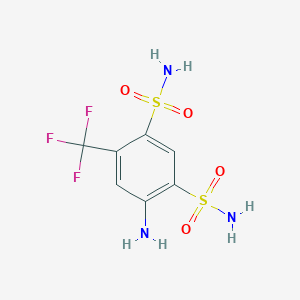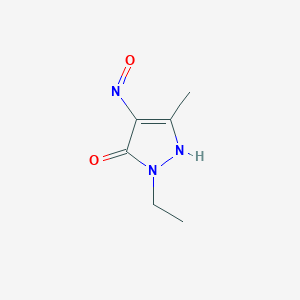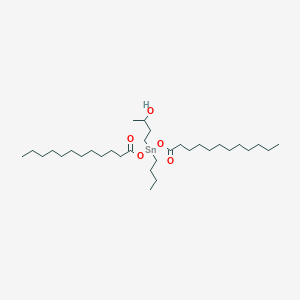
Butyl(3-hydroxybutyl)tin dilaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(3-hydroxybutyl)tin dilaurate is a chemical compound that has been widely used in scientific research applications due to its unique properties. This compound is a tin-based catalyst that is commonly used in organic synthesis reactions. The purpose of
Wirkmechanismus
The mechanism of action of Butyl(3-hydroxybutyl)tin dilaurate is based on its ability to act as a Lewis acid catalyst. This compound has a high affinity for electron-rich molecules, which allows it to activate certain chemical bonds and facilitate the formation of new bonds. The catalytic activity of Butyl(3-hydroxybutyl)tin dilaurate is dependent on the concentration of the catalyst, the reaction temperature, and the reaction time.
Biochemische Und Physiologische Effekte
Butyl(3-hydroxybutyl)tin dilaurate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound is toxic to aquatic organisms and can cause reproductive and developmental abnormalities in certain species. It is also considered to be a potential endocrine disruptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Butyl(3-hydroxybutyl)tin dilaurate in lab experiments is its ability to catalyze organic synthesis reactions. This compound is also relatively inexpensive and easy to handle. However, one of the main limitations of using Butyl(3-hydroxybutyl)tin dilaurate is its potential toxicity to laboratory personnel and the environment. Proper safety precautions must be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the use of Butyl(3-hydroxybutyl)tin dilaurate in scientific research. One potential application is in the synthesis of novel polyurethane materials with improved mechanical and thermal properties. Another potential application is in the synthesis of new organic compounds with biological activity, such as anticancer or antimicrobial agents. Further research is also needed to better understand the biochemical and physiological effects of Butyl(3-hydroxybutyl)tin dilaurate and its potential impact on the environment.
Synthesemethoden
Butyl(3-hydroxybutyl)tin dilaurate can be synthesized by reacting butyltin chloride with 3-hydroxybutyric acid in the presence of lauric acid. The reaction is typically carried out in an organic solvent such as toluene or dichloromethane. The resulting product is a white powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Butyl(3-hydroxybutyl)tin dilaurate has been widely used in scientific research applications due to its ability to catalyze organic synthesis reactions. This compound is commonly used in the production of polyurethanes, which are widely used in the manufacture of foams, adhesives, and coatings. It has also been used in the synthesis of other organic compounds such as esters and amides.
Eigenschaften
CAS-Nummer |
153759-62-7 |
|---|---|
Produktname |
Butyl(3-hydroxybutyl)tin dilaurate |
Molekularformel |
C32H64O5Sn |
Molekulargewicht |
647.6 g/mol |
IUPAC-Name |
[butyl-dodecanoyloxy-(3-hydroxybutyl)stannyl] dodecanoate |
InChI |
InChI=1S/2C12H24O2.C4H9O.C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-4(2)5;1-3-4-2;/h2*2-11H2,1H3,(H,13,14);4-5H,1,3H2,2H3;1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
WFWCBKKAHUEMAW-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCC(C)O)OC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCC(C)O)OC(=O)CCCCCCCCCCC |
Synonyme |
3-OHDBTL butyl(3-hydroxybutyl)tin dilaurate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



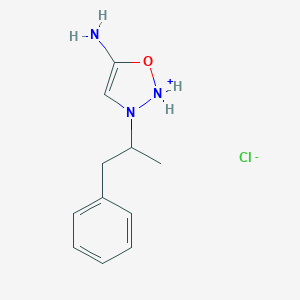
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
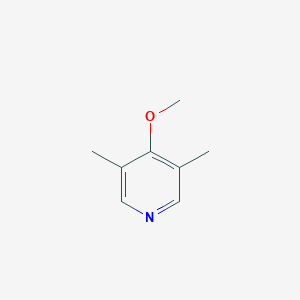
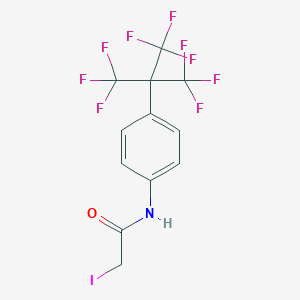
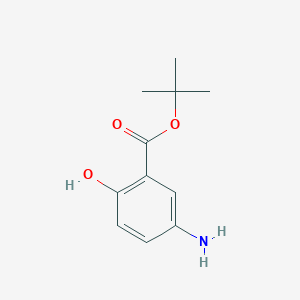
![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
